molecular formula C16H23ClN2O2 B14851989 2-(2-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(2-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14851989
M. Wt: 310.82 g/mol
InChI Key: JXXQYZDCYXJQEJ-UHFFFAOYSA-N
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Description

®-2-(2-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a 2-chlorobenzyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the piperazine ring with 2-chlorobenzyl chloride under basic conditions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmaceutical agent due to its piperazine core.

    Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.

Medicine

    Drug Development: Explored for its potential in developing new therapeutic agents.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The chlorobenzyl group enhances its binding affinity, while the tert-butyl ester group improves its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
  • ®-2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
  • ®-2-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Uniqueness

  • Chlorine Substitution : The presence of the chlorine atom in the benzyl group enhances the compound’s reactivity and binding affinity compared to other halogen-substituted derivatives.
  • Stability : The tert-butyl ester group provides greater stability compared to other ester groups, making it more suitable for pharmaceutical applications.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl 2-[(2-chlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-8-18-11-13(19)10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3

InChI Key

JXXQYZDCYXJQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2Cl

Origin of Product

United States

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